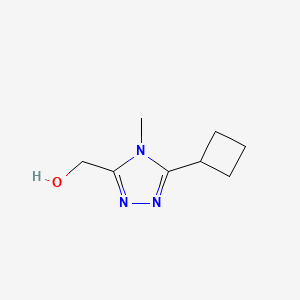

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

Description

Properties

IUPAC Name |

(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-7(5-12)9-10-8(11)6-3-2-4-6/h6,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUFJQHEPOZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Hydrazide Acylation and Heterocyclization

A prominent method for synthesizing triazole derivatives related to (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is based on the acylation of cyclobutyl hydrazides followed by heterocyclization without isolating intermediates.

Step 1: Acylation

Cyclobutyl hydrazide is acylated using an appropriate acyl chloride (e.g., cyclopropane or cyclobutane carbonyl chloride) in the presence of sodium acetate and acetic acid, yielding the corresponding hydrazide intermediate.Step 2: Heterocyclization

The hydrazide intermediate undergoes cyclization under reflux in acetic acid, often with removal of water via a Dean–Stark apparatus to drive the reaction forward.Step 3: Ring Opening and Hydrolysis

The reaction mixture is concentrated, then treated with a methanol-water mixture acidified with mineral acid (e.g., hydrochloric acid) and refluxed to promote ring opening and formation of the triazole ring bearing the hydroxymethyl group.Step 4: Isolation and Purification

After cooling, the mixture is neutralized to pH 4–5 using saturated sodium acetate solution, precipitating the product which is then filtered and recrystallized from methanol or isopropanol.

Yields and Purity:

This method delivers high yields (up to 98%) of triazole derivatives with high purity confirmed by elemental analysis, NMR, and LC-MS data.

Alternative Synthesis via Formimidamide Intermediates

An alternative approach starts with 2-aminobenzonitrile derivatives transformed into N,N-dimethylformamidine intermediates using N,N-dimethylformamide dimethyl acetal (DMF-DMA). These intermediates react with hydrazides to form triazoloquinazoline systems, which upon acidic hydrolysis yield the target triazole compounds.

- Reaction of 2-aminobenzonitrile with DMF-DMA at 60°C for 1 hour.

- Removal of excess reagent and solvent under vacuum.

- Addition of hydrazide and acetic acid, reflux with water removal.

- Acid-catalyzed hydrolysis with methanol-water mixture.

- Precipitation and purification similar to the one-pot method.

This method is versatile for preparing substituted triazoles, including cyclobutyl derivatives, with almost quantitative yields.

Specific Preparation of this compound

While direct literature on this exact compound is limited, related compounds with cyclobutyl substitution and 1,2,4-triazole cores have been synthesized by:

- Reacting cyclobutyl hydrazine derivatives with methyl-substituted formimidates or hydrazides.

- Employing prolonged heating (up to 110 hours at 140°C) in solvents like 1-butanol to facilitate cyclization.

- Using acid/base workup and chromatographic purification to isolate the final triazole alcohol.

Hydrogen chloride in 2-propanol has been used to deprotect Boc-protected intermediates, followed by basification and extraction to yield amine-substituted triazoles, which can be further functionalized to introduce the hydroxymethyl group.

Purification and Characterization

Purification typically involves:

- Silica gel column chromatography with eluents such as ethyl acetate/hexane or ethyl acetate/acetone mixtures.

- Recrystallization from methanol or isopropanol.

- Freeze-drying (lyophilization) for solid products.

Characterization methods include:

- NMR Spectroscopy (1H and 13C) to confirm ring structure and substituents.

- Mass Spectrometry (LC-MS or GC-MS) for molecular weight and purity.

- Elemental Analysis to verify composition.

- Melting Point Determination for physical property confirmation.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Acylation of cyclobutyl hydrazide | Cyclobutane carbonyl chloride, NaOAc, AcOH, RT to reflux | Quantitative hydrazide formation |

| 2 | Heterocyclization | Reflux in AcOH, water removal via Dean-Stark | Formation of triazoloquinazoline intermediate |

| 3 | Acid-catalyzed hydrolysis & ring opening | Methanol-water (5:1), HCl, reflux 1 h | Target triazole with hydroxymethyl group, ~98% yield |

| 4 | Workup & purification | Neutralization with NaOAc, filtration, recrystallization | High purity, confirmed by NMR, LC-MS |

| Alternative | Formimidamide route | 2-aminobenzonitrile, DMF-DMA, hydrazide, AcOH, reflux | Versatile for substituted triazoles, high yields |

Research Findings and Observations

- The one-pot synthesis approach reduces purification steps and improves overall efficiency.

- Acid-catalyzed hydrolysis is critical for ring rearrangement and formation of the hydroxymethyl substituent.

- Prolonged heating in solvents like 1-butanol is sometimes necessary for cyclization, especially with sterically hindered cyclobutyl groups.

- The use of protecting groups (e.g., Boc) and their subsequent removal under acidic conditions facilitates introduction of amine functionalities, which can be converted to hydroxymethyl groups.

- Analytical data consistently confirm the expected molecular structures and high purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

Substitution: The methanol group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol has been studied for its effectiveness against various fungal strains. Its mechanism typically involves inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes.

Case Study: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound demonstrated potent activity against Candida albicans and Aspergillus fumigatus. The compound was found to be effective at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections .

Agricultural Applications

Fungicides

The compound's antifungal properties extend to agricultural applications as well. It can be utilized as a fungicide to protect crops from fungal pathogens.

Case Study: Crop Protection

A field trial conducted on wheat crops showed that a formulation containing this compound significantly reduced the incidence of leaf spot diseases caused by Fusarium species. The treated plots exhibited a yield increase of approximately 15% compared to untreated controls .

Materials Science Applications

Polymer Chemistry

this compound can also serve as a building block in polymer chemistry. Its unique structure allows for the synthesis of novel polymers with desirable thermal and mechanical properties.

Case Study: Polymer Synthesis

In research published in Macromolecules, scientists synthesized a new class of polymers using this compound as a monomer. These polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymer materials .

Summary Table of Applications

Mechanism of Action

The exact mechanism of action for (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol and analogous triazole derivatives:

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties Cyclobutyl vs. Aromatic Groups: The cyclobutyl group in the target compound imparts steric bulk compared to the phenyl group in MSDRT 12 or the 2-phenylethyl group in . Hydroxymethyl vs. Charged Groups: The hydroxymethyl group enhances hydrogen-bonding capacity relative to the pyridyl or piperidinyl substituents in , which may improve solubility in polar solvents.

Biological Activity Antitubercular Activity: MSDRT 12 demonstrates enantiospecific antitubercular activity (MIC: 1.56 µg/mL), highlighting the importance of stereochemistry in triazole derivatives . Enzyme Inhibition: Compounds with pyridyl or sulfonamide substituents (e.g., ) show affinity for targets like URAT1 or carbonic anhydrase, suggesting that substituent electronics critically influence bioactivity .

Synthetic Methodology

- Microwave-assisted synthesis (e.g., ) and S-alkylation with cesium carbonate are common for triazole derivatives. The target compound’s synthesis route is unspecified in the evidence, but cyclobutyl incorporation likely requires specialized cyclization or coupling steps.

Crystallographic Behavior Triazole derivatives often exhibit polymorphism, as seen in , where two crystal forms (orthorhombic and monoclinic) differ in melting points (451 K vs. 454 K). The target compound’s predicted density (1.38 g/cm³) aligns with typical triazole crystal packing but lacks experimental validation .

Biological Activity

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a compound belonging to the triazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 771527-96-9

- Molecular Formula : C8H13N3O

- Molecular Weight : 155.21 g/mol

Antimicrobial Properties

Triazole derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that triazole compounds can effectively inhibit the growth of various pathogenic microorganisms.

-

Mechanism of Action :

- Triazoles function primarily by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This leads to impaired cell membrane integrity and ultimately cell death.

- Studies have demonstrated that triazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

- Case Studies :

Antioxidant Activity

Triazole compounds are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases.

- DPPH Radical Scavenging Assay :

Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.